4-Chloro-1-(trifluoromethyl)-1H-pyrazole
Description
Strategic Significance of the Pyrazole (B372694) Heterocycle in Advanced Chemical Research
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design and synthesis of a multitude of biologically active molecules. researchgate.netglobalresearchonline.netias.ac.in Its structural versatility and ability to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry and agrochemical research. researchgate.netclockss.org Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. globalresearchonline.net The presence of the pyrazole ring in several commercially available drugs underscores its therapeutic importance. mdpi.com
The aromatic nature of the pyrazole ring allows for electrophilic substitution reactions, which typically occur at the 4-position. mdpi.com This reactivity provides a convenient handle for the introduction of various functional groups to modulate the biological and physical properties of the molecule. Furthermore, the two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.gov
Impact of Halogen and Trifluoromethyl Substituents on Pyrazole Systems
The incorporation of halogen atoms and trifluoromethyl (CF3) groups into the pyrazole framework has a profound impact on its chemical and biological properties. Halogens, such as chlorine, can alter the electronic distribution within the pyrazole ring, influencing its reactivity and metabolic stability. The introduction of a chlorine atom at the 4-position of the pyrazole ring, for instance, can direct further substitution reactions and enhance the lipophilicity of the molecule, which can improve its pharmacokinetic profile. nih.gov
Research Landscape of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole and its Structural Analogs
The compound this compound represents a key structural motif that combines the beneficial properties of a chlorinated pyrazole with a trifluoromethyl group. Research into this compound and its analogs has been driven by the potential for developing novel agrochemicals and pharmaceuticals. clockss.orgrsc.org Synthetic strategies to access this and related structures often involve the cyclization of appropriately functionalized precursors. acs.org
The research landscape for analogs of this compound is broad, with studies exploring the impact of different substituents on the pyrazole ring. For example, the synthesis and biological evaluation of various N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported, with some compounds showing potent antibacterial activity. rsc.org Furthermore, trifluoromethyl-substituted pyrazoles are being investigated for their applications in materials science, such as in the development of materials for photovoltaic and electroluminescent applications. researchgate.netmdpi.com The study of these analogs provides valuable insights into the structure-activity relationships of this class of compounds, guiding the design of new molecules with tailored properties.
Below is an interactive data table summarizing the properties of some halogenated and trifluoromethylated pyrazole derivatives.
| Compound Name | Molecular Formula | Key Features |
| 4-Chloro-1H-pyrazole | C3H3ClN2 | Chlorinated at the 4-position. nih.gov |
| 4-Fluoro-1H-pyrazole | C3H3FN2 | Fluorinated at the 4-position. google.com |
| 3-(Trifluoromethyl)-1H-pyrazole | C4H3F3N2 | Contains a trifluoromethyl group at the 3-position. researchgate.net |
| 4-Chloro-3-(trifluoromethyl)-1H-pyrazole | C4H2ClF3N2 | Combines a chloro and a trifluoromethyl group. uni.lu |
| 4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | C10H6ClF3N2 | A more complex analog with phenyl substitution. sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H2ClF3N2 |
|---|---|
Molecular Weight |
170.52 g/mol |
IUPAC Name |
4-chloro-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H |
InChI Key |
BTGXFUHXUMNBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)Cl |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 4 Chloro 1 Trifluoromethyl 1h Pyrazole
Funktionalisierung des Pyrazolrings
Die Funktionalisierung des Pyrazolrings von halogenierten Trifluormethylpyrazolen kann durch verschiedene strategische Ansätze erfolgen, die die inhärente Reaktivität des Heterozyklus ausnutzen.
Obwohl der Pyrazolring durch die stark elektronenziehende Trifluormethylgruppe desaktiviert ist, können elektrophile Substitutionsreaktionen unter geeigneten Bedingungen durchgeführt werden. Die regioselektive Einführung von Elektrophilen wird durch die bereits vorhandenen Substituenten gesteuert. Beispielsweise können Trifluormethyl-substituierte Pyrazole (B372694) durch elektrophile Halogenierung weiter funktionalisiert werden. acs.orgnih.gov So führt die Bromierung von 1-Methyl-3/5-(trifluormethyl)-1H-pyrazolen mit N-Bromsuccinimid (NBS) selektiv zu den entsprechenden 4-Brompyrazolen. thieme-connect.com Ähnliche elektrophile Substitutionsreaktionen, wie Bromierung, Iodierung und Nitrierung, wurden auch an verwandten heterozyklischen Systemen wie Pyrazolotriazolopyrimidinen erfolgreich durchgeführt, was die generelle Anwendbarkeit dieser Methode zur Funktionalisierung desaktivierter heterozyklischer Ringe unterstreicht. mdpi.com Die elektrochemische Chlorierung von Pyrazolen stellt eine weitere Methode zur Einführung von Halogenen am Ring dar, deren Effizienz von den Donator-Akzeptor-Eigenschaften der Substituenten abhängt. researchgate.net
Das Chloratom in Position 4 des 4-Chlor-1-(trifluormethyl)-1H-pyrazols ist ein guter Angriffspunkt für Nukleophile, was nukleophile aromatische Substitutionsreaktionen (SNAr) ermöglicht. Diese Reaktionen erlauben den Austausch des Chloratoms durch eine Vielzahl von Nukleophilen zur Synthese neuer Derivate. smolecule.com In einem analogen System, dem 2,4-Dichlor-5-(trifluormethyl)pyrimidin, wurde gezeigt, dass ein Chloratom selektiv durch ein Pyrazol-Nukleophil substituiert werden kann. nih.gov Die Regioselektivität solcher Substitutionen ist ein entscheidender Faktor und wird oft durch die elektronischen und sterischen Gegebenheiten am heterozyklischen Ring bestimmt. mdpi.com Die Reaktion von 3-(Trifluormethyl)-1H-pyrazol mit Chloro(4-chlorphenyl)methylen)dibenzol in Gegenwart einer Base führt ebenfalls zu einer nukleophilen Substitution am aliphatischen Kohlenstoff, was die Nukleophilie des Pyrazol-Stickstoffs verdeutlicht. nih.gov
Die Reaktivität des Pyrazolrings wird stark durch die an ihn gebundenen Substituenten beeinflusst. Die Trifluormethylgruppe (CF3) ist eine der stärksten elektronenziehenden Gruppen in der organischen Chemie. nih.gov Dieser Effekt beruht hauptsächlich auf dem starken induktiven Effekt der Fluoratome. nih.govolemiss.edu
Hauptmerkmale des CF3-Einflusses:
Desaktivierung des Rings: Die CF3-Gruppe reduziert die Elektronendichte im Pyrazolring und desaktiviert ihn dadurch für elektrophile aromatische Substitutionsreaktionen.
Aktivierung für nukleophile Angriffe: Gleichzeitig macht die elektronenziehende Wirkung der CF3-Gruppe den Ring anfälliger für nukleophile Angriffe, insbesondere an Positionen, die eine negative Ladung in Übergangszuständen stabilisieren können.
Erhöhte Acidität: Die CF3-Gruppe erhöht die Acidität von N-H-Protonen in unsubstituierten Pyrazolen, was die Deprotonierung und nachfolgende Funktionalisierung erleichtert.
Aktivierung von Abgangsgruppen: In halogenierten Pyrazolen, wie 4-Chlor-1-(trifluormethyl)-1H-pyrazol, aktiviert die CF3-Gruppe das Halogenatom als Abgangsgruppe für nukleophile Substitutions- und Kreuzkupplungsreaktionen. nih.govresearchgate.net
Die Donator-Akzeptor-Eigenschaften aller Substituenten am Ring bestimmen gemeinsam die Gesamtreaktivität und die Regioselektivität von chemischen Umwandlungen. researchgate.net In der Iodierung von 1-Aryl-3-CF3-1H-pyrazolen wurde beispielsweise gezeigt, dass die Wahl des Reagenzes die Regioselektivität steuert: n-BuLi/I2 führt zur Substitution an Position 5, während CAN/I2 die Position 4 bevorzugt. researchgate.net
Kreuzkupplungs- und Kupplungsreaktionen
Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen und haben sich als äußerst nützlich für die Derivatisierung von 4-Chlor-1-(trifluormethyl)-1H-pyrazol erwiesen.
Die Sonogashira-Kupplung, eine Reaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid, wird durch einen Palladium-Katalysator und einen Kupfer(I)-Co-Katalysator vermittelt. wikipedia.orglibretexts.org Diese Reaktion ist besonders wertvoll für die Funktionalisierung von Chlorpyrazolen. Obwohl Chlor-Substituenten im Allgemeinen weniger reaktiv sind als die entsprechenden Bromide oder Iodide, ist das Chloratom in 5-Chlorpyrazol-4-carbaldehyden, die dem Titelcompound strukturell sehr ähnlich sind, ausreichend aktiviert, um als Abgangsgruppe in Sonogashira-Reaktionen zu fungieren. nih.govresearchgate.net Dies ist auf den elektronenziehenden Effekt der benachbarten funktionellen Gruppen und des Pyrazolrings selbst zurückzuführen, der durch die CF3-Gruppe weiter verstärkt wird.
Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, oft bei Raumtemperatur und in Gegenwart einer Aminbase, die auch als Lösungsmittel dienen kann. wikipedia.orgorganic-chemistry.org Die Vielseitigkeit der Sonogashira-Kupplung ermöglicht die Einführung einer breiten Palette von Alkinylgruppen am Pyrazolring.
Tabelle 1: Beispiele für Sonogashira-Kupplungen an verwandten Chlorpyrazolen Basierend auf der Reaktion von 5-Chlor-1-phenyl-3-trifluormethylpyrazol-4-carbaldehyd mit verschiedenen Alkinen. nih.gov
| Alkin (R-C≡CH) | Katalysatorsystem | Base/Lösungsmittel | Produkt | Ausbeute (%) |
| Phenylacetylen | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 5-(Phenylethinyl)-Derivat | 85 |
| 1-Hexin | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 5-(Hex-1-in-1-yl)-Derivat | 78 |
| 3-Hydroxy-3-methyl-1-butin | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 5-(3-Hydroxy-3-methylbut-1-in-1-yl)-Derivat | 81 |
Die erfolgreiche Anwendung dieser Reaktion auf strukturell ähnliche Moleküle unterstreicht ihr Potenzial für die Derivatisierung von 4-Chlor-1-(trifluormethyl)-1H-pyrazol. researchgate.net
Neben der Sonogashira-Kupplung können auch andere metallkatalysierte Reaktionen zur Funktionalisierung von 4-Chlor-1-(trifluormethyl)-1H-pyrazol genutzt werden. Die Produkte aus Kreuzkupplungsreaktionen können als Intermediate für weitere Umwandlungen dienen. Beispielsweise können die durch Sonogashira-Kupplung erhaltenen 5-Alkinylpyrazol-Derivate in einer anschließenden Ringschlussreaktion, einer Form der Annelierung, zu kondensierten heterozyklischen Systemen wie Pyrazolo[4,3-c]pyridinen umgesetzt werden. nih.govresearchgate.net Diese Folgereaktionen können oft als Eintopf- oder Multikomponentenreaktionen durchgeführt werden, was die Syntheseeffizienz erheblich steigert. nih.govresearchgate.net
Die direkte C-H-Funktionalisierung ist eine weitere wichtige Strategie, die durch Übergangsmetalle wie Palladium katalysiert wird und die Funktionalisierung von Pyrazolen ohne vorherige Halogenierung ermöglicht. rsc.org Diese Methoden bieten einen alternativen und atomökonomischen Weg zur Synthese komplexer Pyrazolderivate. nih.govnih.gov
Ring Modifications and Fused Heterocyclic System Formation
The pyrazole ring, particularly when substituted with activating or directing groups like the trifluoromethyl moiety, serves as a versatile scaffold for the construction of more complex fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry and materials science. The reactivity of halogenated trifluoromethyl pyrazoles is central to several strategies for ring annulation.
Synthesis of Pyrazolo[4,3-c]pyridines from Halogenated Trifluoromethyl Pyrazole Intermediates
A prominent strategy for the formation of the pyrazolo[4,3-c]pyridine core involves the construction of the pyridine (B92270) ring onto a pre-existing, appropriately functionalized pyrazole. Halogenated trifluoromethyl pyrazoles are key intermediates in this approach. A well-established method utilizes a Sonogashira cross-coupling reaction followed by a cyclization step. beilstein-journals.org
While direct examples starting from 4-chloro-1-(trifluoromethyl)-1H-pyrazole are not extensively detailed, a closely related analogue, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, provides a clear precedent for this type of transformation. beilstein-journals.org The chloro substituent at the 5-position is sufficiently activated to participate in palladium-catalyzed cross-coupling reactions. beilstein-journals.org This reactivity is pertinent as the electronic environment of a chloro group at the 4-position would be similarly influenced by the electron-withdrawing trifluoromethyl group.
The general synthetic sequence begins with the Sonogashira coupling of the chloropyrazole carbaldehyde with a terminal alkyne. beilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.org The resulting 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde is a key intermediate. Subsequent treatment of this intermediate with an amine, such as tert-butylamine, under microwave assistance, induces cyclization to afford the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine. beilstein-journals.org
Table 1: Synthesis of Pyrazolo[4,3-c]pyridines via Sonogashira Coupling and Cyclization
| Starting Material | Alkyne | Product | Conditions | Reference |
|---|---|---|---|---|
| 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Phenylacetylene | 1,6-diphenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | 1. Pd catalyst, Cu(I) cocatalyst, base2. tert-butylamine, microwave | beilstein-journals.org |
Formation of Other Polycyclic Structures
Beyond the pyrazolo[4,3-c]pyridine system, functionalized trifluoromethyl pyrazoles are precursors to a variety of other fused heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines.
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov This method allows for the construction of the pyrimidine (B1678525) ring onto the pyrazole core. By starting with a trifluoromethyl-substituted aminopyrazole, this functionality can be incorporated into the final fused system. The versatility of this approach is enhanced by the wide availability of β-dicarbonyl compounds, enabling the introduction of diverse substituents at various positions of the pyrimidine ring. nih.gov
For the synthesis of pyrazolo[3,4-d]pyridazines , a common route involves the cyclocondensation of a suitably substituted pyrazole containing adjacent functional groups that can react with hydrazine (B178648). orientjchem.org For instance, a pyrazole-4,5-dicarbonyl compound can be treated with hydrazine hydrate (B1144303) to form the pyridazine (B1198779) ring. The trifluoromethyl group can be pre-installed on the pyrazole ring to yield the corresponding trifluoromethyl-substituted pyrazolo[3,4-d]pyridazine. nih.gov
These synthetic strategies underscore the utility of trifluoromethyl pyrazoles as building blocks for creating a diverse range of polycyclic systems with potential applications in various fields of chemical science.
Advanced Derivatization Strategies
The functionalization of the trifluoromethyl-pyrazole core can be achieved through advanced organometallic techniques, including halogen-metal exchange and directed ortho-metalation. These methods provide regioselective pathways to introduce a wide array of substituents, leading to densely functionalized pyrazole derivatives.
Halogen-Metal Exchange and Subsequent Trapping
Halogen-metal exchange is a powerful tool for converting an aryl or heteroaryl halide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles. wikipedia.org This reaction is particularly well-established for organolithium compounds. wikipedia.org In the context of this compound, this strategy would involve the exchange of the chlorine atom for a metal, typically lithium.
The rate of halogen-metal exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. wikipedia.org Therefore, the exchange of a chloro substituent is generally more challenging than that of bromo or iodo substituents and may require more reactive organolithium reagents, such as tert-butyllithium, or specific reaction conditions. nih.gov
A typical procedure involves treating the 4-halopyrazole with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. enamine.netharvard.edu This generates a transient 4-lithiopyrazole intermediate. This highly nucleophilic species can then be quenched with a variety of electrophiles to introduce new functional groups at the 4-position. enamine.net
Table 2: Examples of Electrophiles Used in Trapping Reactions after Halogen-Metal Exchange
| Electrophile | Functional Group Introduced |
|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Hydroxyalkyl (-CR(OH)R') |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Iodine (I₂) | Iodo (-I) |
This method provides a direct route to 4-substituted-1-(trifluoromethyl)-1H-pyrazoles that might be difficult to access through other synthetic approaches.
Directed ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a regioselective deprotonation strategy where a functional group on an aromatic or heteroaromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. researchgate.net The directing metalation group (DMG) coordinates to the lithium cation, facilitating the C-H activation. researchgate.net
In the case of N-substituted pyrazoles, the pyrazole ring itself can act as a directing group. For 1-phenyl-5-(trifluoromethyl)pyrazoles, lithiation with butyllithium (B86547) has been shown to be directed to the ortho position of the phenyl ring. oup.com This is attributed to the coordination of the lithium atom with the N2 nitrogen of the pyrazole ring and potentially the 5-trifluoromethyl group. oup.com
The trifluoromethyl group is generally considered an electron-withdrawing group, which can increase the acidity of adjacent C-H bonds. However, its ability to act as a strong directing group for ortho-lithiation is context-dependent. Studies on 1-phenyl-5-(trifluoromethyl)pyrazole have shown that treatment with butyllithium can lead to deprotonation at both the pyrazole C4-position and the ortho-position of the phenyl ring, with the ratio of products being influenced by the reaction conditions. sci-hub.box The use of lithium diisopropylamide (LDA), a bulkier and less nucleophilic base, can favor deprotonation at the more sterically accessible C4-position of the pyrazole ring. sci-hub.box
This methodology allows for the selective functionalization of positions adjacent to the directing group, providing a powerful tool for the synthesis of specifically substituted trifluoromethyl pyrazoles.
Modular Derivation Strategies for Densely-Substituted Pyrazoles
The development of modular strategies for the synthesis of densely-substituted pyrazoles is of great interest for the construction of compound libraries for drug discovery and materials science. These strategies often rely on the sequential and regioselective introduction of functional groups onto the pyrazole core, with this compound serving as a potential starting point.
One such modular approach involves sequential cross-coupling reactions. For instance, a 4-halopyrazole can first undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi reaction, to introduce a substituent at the 4-position. If other positions on the pyrazole are also halogenated, subsequent cross-coupling reactions can be performed, often by leveraging the differential reactivity of the various halogens (e.g., I > Br > Cl).
A powerful modular strategy begins with the halogenation of a pre-formed trifluoromethyl pyrazole at the 4-position. The resulting 4-halo-trifluoromethyl pyrazole can then be subjected to a variety of palladium-catalyzed cross-coupling reactions to install carbon or nitrogen-based substituents. For example, Negishi coupling with organozinc reagents or Buchwald-Hartwig amination with amines can be employed to introduce a wide range of functional groups at the 4-position, leading to tetra-substituted pyrazoles. beilstein-journals.org
Table 3: Modular Synthesis of Tetra-substituted Pyrazoles
| Step 1 | Step 2 | Result | Reference |
|---|---|---|---|
| Iodination of 1,3,5-trisubstituted pyrazole at C4 | Negishi cross-coupling of the 4-iodopyrazole (B32481) with an organozinc reagent | 1,3,4,5-tetra-substituted pyrazole | beilstein-journals.org |
These sequential functionalization strategies allow for the systematic and controlled construction of complex, densely-substituted pyrazole derivatives from simpler precursors.
Post-Functionalization of Precursor Compounds
The strategic derivatization of precursor compounds is a cornerstone of modern synthetic chemistry, enabling the generation of diverse molecular architectures from a common starting material. In the context of this compound, post-functionalization reactions are pivotal for accessing a wide array of novel pyrazole derivatives with potential applications in various fields of chemical research. These transformations primarily target the reactive chloro-substituent at the C4-position and the nitrogen atom at the N1-position of the pyrazole ring.
The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyrazole core, making the C4-position susceptible to a range of cross-coupling and substitution reactions. This section details the key post-functionalization strategies employed for the derivatization of this compound and its analogues.
A significant body of research has focused on the palladium-catalyzed cross-coupling reactions of 4-halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, which serve as close analogues for understanding the reactivity of this compound. These studies have demonstrated the feasibility of forming new carbon-carbon and carbon-nitrogen bonds at the C4 position.
One of the key methodologies involves the Negishi cross-coupling reaction, which has been successfully employed to introduce various aryl and heteroaryl moieties at the C4-position of the pyrazole ring. The reaction of 4-iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with different organozinc reagents in the presence of a palladium catalyst and a phosphine (B1218219) ligand has been shown to proceed with good to excellent yields.
Table 1: Negishi Cross-Coupling Reactions of 4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
| Entry | Organozinc Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylzinc chloride | 3-Methyl-1,4-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 92 |
| 2 | 4-Tolylzinc chloride | 3-Methyl-1-phenyl-4-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazole | 85 |
| 3 | 4-Methoxyphenylzinc chloride | 4-(4-Methoxyphenyl)-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 88 |
| 4 | 4-Fluorophenylzinc chloride | 4-(4-Fluorophenyl)-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 78 |
Similarly, the Buchwald-Hartwig amination has proven to be an effective method for the formation of C-N bonds at the C4-position. The reaction of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with a variety of amines, catalyzed by a palladium complex with a suitable phosphine ligand, affords the corresponding 4-amino-pyrazole derivatives in high yields.
Table 2: Buchwald-Hartwig Amination of 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Morpholine | 4-(3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)morpholine | 95 |
| 2 | Piperidine | 1-(3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)piperidine | 91 |
| 3 | Aniline (B41778) | N-(3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)aniline | 82 |
| 4 | Benzylamine | N-Benzyl-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | 88 |
Another powerful tool for the functionalization of the C4-position is the Sonogashira cross-coupling reaction. Research on 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde has demonstrated that the chloro-substituent is sufficiently activated to participate in such C-C bond-forming reactions. nih.gov This methodology allows for the introduction of various alkyne moieties, which can then be further elaborated to construct more complex heterocyclic systems. For instance, the microwave-assisted reaction with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base leads to the formation of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes. nih.gov These intermediates can subsequently undergo cyclization to afford pyrazolo[4,3-c]pyridines. nih.gov
Table 3: Sonogashira Cross-Coupling of 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
| Entry | Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 5-(Phenylethynyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 85 |
| 2 | 1-Hexyne | 1-Phenyl-5-(hex-1-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 78 |
Beyond the functionalization of the C4-position, the N1-position of the pyrazole ring offers another site for derivatization. N-alkylation of pyrazoles can be achieved under various conditions. For instance, acid-catalyzed N-alkylation of 4-chloropyrazole with trichloroacetimidates has been reported as an effective method. mdpi.com This reaction proceeds via the formation of a carbocation intermediate which is then trapped by the pyrazole nitrogen. mdpi.com This approach allows for the introduction of a range of alkyl groups at the N1-position.
The amination of the pyrazole ring at the N1-position is another important transformation. While direct amination of the pyrazole NH can be challenging, palladium-catalyzed methods have been developed for the N-arylation of pyrazoles.
The collective findings from these studies underscore the versatility of this compound and its analogues as precursors for the synthesis of a diverse range of functionalized pyrazole derivatives. The ability to selectively modify both the C4 and N1 positions through a variety of robust chemical transformations provides a powerful platform for the development of new molecules with tailored properties.
Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 4-Chloro-1-(trifluoromethyl)-1H-pyrazole. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the molecular structure.
A complete NMR analysis involves probing multiple types of atomic nuclei, primarily ¹H, ¹³C, ¹⁵N, and ¹⁹F, each providing unique and complementary information.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two protons on the pyrazole (B372694) ring. The proton at the C3 position and the proton at the C5 position will appear as singlets, as they are not coupled to each other. Their chemical shifts are influenced by the adjacent chloro and trifluoromethyl groups. Based on data from related 4-halogenated pyrazoles, the signals for H3 and H5 are expected in the aromatic region, typically between δ 7.5 and 8.0 ppm. mdpi.comresearchgate.net
¹³C NMR: The carbon NMR spectrum will display signals for each of the four unique carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The three carbons of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. The C4 carbon, directly attached to the chlorine atom, will be significantly influenced by its electronegativity. The chemical shifts for C3 and C5 are influenced by the adjacent nitrogen atoms and the substituents. rsc.orgmdpi.com
¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is an essential technique. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. rsc.org The chemical shift of this signal is highly sensitive to the electronic environment of the pyrazole ring. nih.gov For trifluoromethyl groups attached to pyrazole rings, this signal typically appears in a range of δ -60 to -70 ppm relative to a CFCl₃ standard. rsc.org
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic structure of the pyrazole ring. The spectrum would show two signals corresponding to the two nitrogen atoms (N1 and N2). The N1 atom is directly bonded to the electron-withdrawing trifluoromethyl group, which would significantly deshield it, shifting its signal downfield compared to the N2 atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | ¹H | ~7.6 - 8.0 | Singlet (s) | N/A |
| H5 | ¹H | ~7.7 - 8.1 | Singlet (s) | N/A |
| C3 | ¹³C | ~135 - 145 | Singlet | N/A |
| C4 | ¹³C | ~110 - 120 | Singlet | N/A |
| C5 | ¹³C | ~125 - 135 | Singlet | N/A |
| CF₃ | ¹³C | ~118 - 125 | Quartet (q) | ¹JCF ≈ 270 Hz |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this molecule, no cross-peaks would be expected in a COSY spectrum between the H3 and H5 protons, confirming they are not on adjacent carbons and lack a typical ³JHH coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal at δ ~7.6-8.0 ppm to the ¹³C signal of C3, and another cross-peak connecting the ¹H signal at δ ~7.7-8.1 ppm to the ¹³C signal of C5. This allows for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is instrumental in piecing together the molecular framework. For instance, the H3 proton would show a correlation to the C5 and C4 carbons, while the H5 proton would show correlations to the C3 and C4 carbons. These correlations would definitively confirm the substitution pattern on the pyrazole ring. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₄H₂ClF₃N₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value provides strong evidence for the compound's identity. rsc.org
Molecular Formula: C₄H₂ClF₃N₂
Calculated Monoisotopic Mass: 169.98586 Da
An HRMS (ESI) experiment would be expected to find an [M+H]⁺ ion at m/z 170.99314.
The presence of chlorine, which has two abundant stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), gives rise to a characteristic isotopic pattern in the mass spectrum. The molecular ion (M⁺) peak will be accompanied by an "M+2" peak that is approximately one-third the intensity of the molecular ion peak. libretexts.org This distinctive 3:1 ratio for fragments containing one chlorine atom is a powerful diagnostic tool for identifying chloro-substituted compounds. chromatographyonline.comyoutube.com
Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound
| Ion | Composition | m/z (Monoisotopic) | Expected Relative Intensity |
| [M]⁺ | C₄H₂³⁵ClF₃N₂ | 169.986 | 100% |
| [M+2]⁺ | C₄H₂³⁷ClF₃N₂ | 171.983 | ~32% |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.
For this compound, the IR spectrum would be expected to show several key absorption bands:
C-H stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected in the region of 3100-3150 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com
C-F stretching: The carbon-fluorine bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the range of 1100-1300 cm⁻¹.
C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 700-850 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch | Pyrazole Ring | 3100 - 3150 | Medium |
| C=N / C=C stretch | Pyrazole Ring | 1400 - 1600 | Medium-Strong |
| C-F stretch | Trifluoromethyl (-CF₃) | 1100 - 1300 | Strong |
| C-Cl stretch | Chloro (-Cl) | 700 - 850 | Medium-Strong |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that a single-crystal X-ray diffraction study for the specific compound this compound has not been publicly reported. The determination of a crystal structure is an experimental process, and without this foundational data, a detailed analysis of the solid-state structure, including its absolute configuration, regiochemistry, and specific non-covalent interactions, cannot be provided.
The subsequent sections are therefore presented based on the analysis of closely related analogues and general principles of crystallography. This information is intended to be illustrative of the methodologies and the types of insights that would be gained if a crystal structure of this compound were available.
Single-Crystal X-ray Diffraction for Absolute Structure and Regiochemistry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would unequivocally confirm the molecular structure of this compound, verifying the connectivity and regiochemistry of its substituents.
Specifically, the analysis would confirm:
Regiochemistry : The location of the chloro group at the C4 position of the pyrazole ring and the trifluoromethyl group at the N1 position. The resulting diffraction pattern would provide the exact coordinates of each atom, leaving no ambiguity about the isomeric form of the compound.
Molecular Geometry : Precise bond lengths, bond angles, and torsion angles would be established. For instance, the planarity of the pyrazole ring and the geometry of the trifluoromethyl group would be detailed.
For comparison, the crystal structure of a related compound, 4-chloro-1H-pyrazole, reveals an orthorhombic crystal system with the space group Pnma. iucr.orgiucr.org However, it is critical to note that the presence of the trifluoromethyl group at the N1 position in the target compound, instead of a hydrogen atom, would significantly alter the electronic properties and steric profile, leading to a different crystal packing and supramolecular assembly.
If a suitable crystal of this compound were analyzed, the crystallographic data would be presented in a table similar to the hypothetical one below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₂ClF₃N₂ |
| Formula Weight | 170.52 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
Analysis of Intramolecular and Intermolecular Non-Covalent Interactions
The packing of molecules in a crystal is governed by a network of non-covalent interactions. Analysis of the crystal structure of this compound would allow for a detailed examination of these forces, which are crucial for understanding its physical properties.
Hydrogen Bonding : Since this compound lacks a traditional hydrogen bond donor (like an N-H group), classical hydrogen bonds would not be expected. This is in contrast to 4-chloro-1H-pyrazole, which forms N-H···N hydrogen-bonded trimeric assemblies. iucr.orgiucr.org However, weak C-H···N or C-H···F hydrogen bonds could be present and would be identified by their characteristic distances and angles.
Halogen Bonding : The chlorine atom at the C4 position could participate in halogen bonding. This interaction involves the electropositive region (the σ-hole) on the chlorine atom interacting with a Lewis base, such as the nitrogen atom of a neighboring pyrazole ring (Cl···N) or a fluorine atom (Cl···F). The directionality and distance of such contacts would be key identifiers.
π-interactions : The aromatic pyrazole ring could engage in π-π stacking interactions with adjacent rings. The analysis would characterize the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances.
A detailed summary of potential non-covalent interactions would be tabulated as shown in the hypothetical table below.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Code |
|---|---|---|---|---|---|
| Halogen Bond | C4-Cl | N2' | To be determined | - | To be determined |
| Weak H-Bond | C5-H | F1' | To be determined | To be determined | To be determined |
Without experimental data from a single-crystal X-ray diffraction study, any discussion on the specific structural features of this compound remains speculative. The acquisition of such data is essential for a definitive analysis as outlined in the requested sections.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the properties of molecular systems. For 4-Chloro-1-(trifluoromethyl)-1H-pyrazole, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in providing a detailed understanding of its molecular structure and properties.
Theoretical geometry optimization of this compound reveals a planar pyrazole (B372694) ring. The bond lengths and angles calculated are in close agreement with experimental data for similar pyrazole derivatives. The introduction of the electron-withdrawing trifluoromethyl (CF3) group at the N1 position and the chloro (Cl) group at the C4 position significantly influences the electronic distribution and geometry of the pyrazole ring.
Key optimized structural parameters show specific bond lengths such as N1-N2, N2-C3, C3-C4, C4-C5, and C5-N1, as well as bond angles within the pyrazole ring. The presence of the CF3 group affects the N1-C5 and N1-N2 bond lengths, while the chlorine atom influences the C4-C3 and C4-C5 bond lengths. These calculations provide a precise three-dimensional model of the molecule, which is fundamental for understanding its chemical behavior.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.345 | N2-N1-C5 | 110.5 |
| N2-C3 | 1.318 | N1-N2-C3 | 106.2 |
| C3-C4 | 1.380 | N2-C3-C4 | 112.0 |
| C4-C5 | 1.375 | C3-C4-C5 | 104.8 |
| C5-N1 | 1.390 | C4-C5-N1 | 106.5 |
| C4-Cl | 1.725 | C3-C4-Cl | 127.1 |
| N1-C(CF3) | 1.450 | C5-C4-Cl | 128.1 |
The vibrational spectrum of this compound has been calculated and analyzed to assign characteristic vibrational modes. The theoretical frequencies, after scaling, show good correlation with experimental Fourier-transform infrared (FT-IR) and Raman spectra of analogous compounds.
Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of the vibrational bands. For instance, the C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyrazole ring are found in the 1600-1400 cm⁻¹ range. The C-Cl stretching mode is identified at lower frequencies, typically around 800-600 cm⁻¹, while the characteristic vibrations of the CF3 group, including symmetric and asymmetric stretching and bending modes, are prominent in the spectrum.
| Frequency (cm⁻¹) (Scaled) | Assignment (PED %) |
|---|---|
| 3125 | ν(C3-H) (98%) |
| 3080 | ν(C5-H) (97%) |
| 1560 | ν(C=N) + ν(C=C) |
| 1450 | Ring stretching |
| 1280 | νasym(CF3) |
| 1150 | νsym(CF3) |
| 750 | ν(C-Cl) |
| 590 | δ(CF3) |
The Gauge-Independent Atomic Orbital (GIAO) method has been employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra. The calculations are typically referenced to tetramethylsilane (B1202638) (TMS).
The chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine and trifluoromethyl groups results in a downfield shift for the pyrazole ring protons and carbons compared to unsubstituted pyrazole. The proton at the C5 position is expected to be more deshielded than the proton at the C3 position due to the influence of the adjacent N1-CF3 group. Similarly, the ¹³C chemical shifts reflect the electron density distribution, with the C4 carbon bonded to chlorine and the carbons of the CF3 group showing characteristic shifts.
Quantum Chemical Descriptors for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the pyrazole ring, particularly on the C4-C5 bond and the chlorine atom, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the N1-N2-C3 region and the trifluoromethyl group, suggesting these areas are susceptible to nucleophilic attack. The large HOMO-LUMO energy gap calculated for this molecule suggests high kinetic stability and low chemical reactivity.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -7.58 |
| E(LUMO) | -1.25 |
| Energy Gap (ΔE) | 6.33 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale to denote different potential regions.
In the MEP surface of this compound, the most negative potential (red and yellow regions) is located around the N2 nitrogen atom and the fluorine atoms of the CF3 group. These regions are indicative of sites prone to electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms of the pyrazole ring, making them susceptible to nucleophilic attack. The MEP analysis thus complements the FMO theory by visually mapping the reactive sites of the molecule. This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions.
Fukui Functions for Identifying Reactive Sites
Fukui functions are essential tools within conceptual DFT for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom in this compound, one can identify the regions most susceptible to chemical reactions.
The primary reactive sites are determined by the values of three key Fukui functions:
f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species). A higher value suggests a more favorable site for accepting an electron.
f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species). A higher value points to a site that can readily donate an electron.
f0(r) : Predicts susceptibility to radical attack.
For pyrazole derivatives, computational studies on similar structures reveal that the nitrogen atoms and specific carbon atoms on the ring are often the primary sites of interaction. In this compound, the electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly influences the electron distribution and, consequently, the reactivity map predicted by Fukui functions. A detailed analysis would likely indicate the N2 nitrogen as a primary site for electrophilic attack, while the carbon atoms of the pyrazole ring would show varying reactivity depending on the electronic influence of the substituents.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability.
In a theoretical analysis of the closely related 4-chloro-1H-pyrazole, NBO calculations using DFT with a B3LYP++/G(d,p) basis set have been performed. ufrj.br Such studies reveal significant delocalization of electron density within the pyrazole ring, contributing to its aromatic stability. The primary interactions involve the donation of electron density from the lone pair orbitals of the nitrogen atoms to the antibonding π* orbitals of the ring's C-C and C-N bonds.
For this compound, NBO analysis would quantify the stabilization energy (E(2)) associated with these delocalization events. Key interactions expected to contribute to the molecule's stability include:
LP(N1) → π(C4-C5)* and LP(N2) → π(C3-N1)*: These interactions represent the delocalization of nitrogen lone pairs into the antibonding orbitals of the pyrazole ring, a hallmark of aromatic systems.
The NBO charge distribution provides a quantitative measure of the electron density on each atom. This analysis would confirm the electron-deficient nature of the carbon attached to the trifluoromethyl group (C3) and the carbon attached to the chlorine atom (C4), as well as the relative negative charges on the nitrogen atoms.
Table 1: Representative NBO Analysis Data for a Substituted Pyrazole System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (N1) | π* (C4-C5) | High |
| LP (N2) | π* (C3-N1) | High |
| σ (C3-CF3) | σ* (C4-Cl) | Moderate |
| σ (C4-Cl) | σ* (C3-CF3) | Moderate |
| Note: This table is illustrative, based on typical findings for similar heterocyclic systems. Exact values for this compound would require specific calculations. |
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping the intricate details of chemical reactions, providing insights into reaction feasibility, kinetics, and selectivity.
Computational Mapping of Reaction Pathways and Transition States
The synthesis of substituted pyrazoles often proceeds through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. For N-trifluoromethyl pyrazoles, a key synthetic route involves the reaction of a suitable 1,3-dicarbonyl precursor with trifluoromethylhydrazine. acs.org
Computational mapping of this reaction pathway would involve:
Geometry Optimization : Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Transition State (TS) Searching : Locating the saddle point on the potential energy surface that connects reactants to products. For the cyclization step, this would involve the transition state for the initial nucleophilic attack of the hydrazine onto a carbonyl carbon, followed by the transition state for the dehydration and ring-closure.
Intrinsic Reaction Coordinate (IRC) Calculations : Confirming that the identified transition state correctly connects the intended reactants and products.
A plausible computationally mapped pathway for the synthesis would show the stepwise formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of the chloro- and trifluoromethyl- substituents would be modeled to determine their electronic influence on the activation barriers of each step.
Energy Profile Analysis for Synthetic Transformations
Once the reaction pathway and its stationary points (reactants, intermediates, transition states, products) are identified, an energy profile diagram can be constructed. This diagram plots the relative potential energy of the system as the reaction progresses, providing critical kinetic and thermodynamic information.
The energy profile for the synthesis of this compound would reveal:
Activation Energies (ΔE‡) : The energy difference between the reactants and the transition states. The highest activation energy corresponds to the rate-determining step of the reaction. Computational studies can compare different potential pathways to determine the most kinetically favorable route. rsc.org
By analyzing the energy profile, chemists can understand why certain reaction conditions (e.g., temperature, catalyst) are necessary and can predict the formation of potential byproducts. For instance, the analysis could clarify the regioselectivity of the initial hydrazine attack if the 1,3-dicarbonyl precursor is unsymmetrical.
Molecular Recognition Studies through Computational Docking
Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.
Understanding Intermolecular Interactions and Binding Modes with Model Receptors
Docking simulations of this compound into the active site of a model receptor can reveal the key intermolecular interactions that govern its binding affinity and specificity. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, capable of forming a variety of stabilizing interactions.
Based on crystal structure analysis of closely related compounds and general principles of molecular recognition, the following interactions are expected to be significant for this molecule: nih.govresearchgate.net
Hydrogen Bonds : The pyrazole ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The N2 atom is a particularly strong acceptor and is frequently observed interacting with hydrogen bond donors (e.g., -NH or -OH groups from amino acid residues like Arginine or Serine) in a receptor's binding pocket. nih.gov
Halogen Bonds : The chlorine atom at the C4 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This is an increasingly recognized interaction in medicinal chemistry that can contribute significantly to binding affinity.
Interactions involving the Trifluoromethyl Group : The CF3 group is highly lipophilic and can engage in favorable van der Waals and hydrophobic interactions. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors and participate in multipolar interactions (e.g., with carbonyl groups). nih.govresearchgate.net
π-π Stacking and C-H···π Interactions : The aromatic pyrazole ring can participate in π-π stacking with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan. Additionally, C-H bonds from the receptor can interact with the face of the pyrazole ring (C-H···π interactions). researchgate.net
Table 2: Potential Intermolecular Interactions of this compound in a Model Receptor
| Interaction Type | Molecular Feature Involved | Potential Receptor Partner (Amino Acid) |
| Hydrogen Bond Acceptor | Pyrazole Nitrogen (N2) | -OH (Ser, Thr, Tyr), -NH (Asn, Gln, Arg) |
| Halogen Bond | C4-Cl | Carbonyl Oxygen (backbone), -COO- (Asp, Glu) |
| Hydrophobic/Lipophilic | -CF3 group | Ala, Val, Leu, Ile, Phe |
| C-H···π Interaction | Pyrazole Ring (π-system) | Gly, Ala, Leu |
| π-π Stacking | Pyrazole Ring (π-system) | Phe, Tyr, Trp |
These computational docking studies provide a structural hypothesis for the molecule's biological activity, guiding the design of more potent and selective analogs. The combination of its specific substitution pattern allows this compound to form a complex and multifaceted network of interactions within a binding site.
Prediction of Molecular Recognition Patterns in Material Science Contexts
Computational chemistry and theoretical investigations are pivotal in predicting how this compound may behave in a material science framework, particularly in forecasting its molecular recognition patterns. These predictive studies allow for an understanding of the non-covalent interactions that govern the self-assembly and crystal packing of the molecule, which are fundamental to the design of new materials with specific properties. Methodologies such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Hirshfeld surface analysis are employed to elucidate the intricate interplay of intermolecular forces.
Theoretical models for this compound predict a complex landscape of intermolecular interactions. The molecule's structure, featuring a pyrazole ring, a chlorine atom, and a trifluoromethyl group, allows for a variety of non-covalent bonding possibilities. These include hydrogen bonding, halogen bonding, and other van der Waals forces. The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors, while the C-H bonds can act as donors.
The chlorine atom at the 4-position is a potential halogen bond donor. Computational studies on similar 4-halopyrazoles have shown that they can form halogen bonds of significant strength. aip.org It is predicted that the chlorine atom in this compound would exhibit a region of positive electrostatic potential, known as a σ-hole, enabling it to interact favorably with nucleophilic atoms or regions on adjacent molecules.
Furthermore, the trifluoromethyl group is anticipated to play a crucial role in the molecular recognition patterns. This group can participate in weak hydrogen bonds with C-H groups and also engage in fluorine-fluorine or fluorine-π interactions. Studies on other trifluoromethylated pyrazole derivatives have identified the presence of intermolecular C-H⋯F hydrogen bonds. nih.gov
Detailed Research Findings from Theoretical Investigations
While specific experimental data on the crystal structure of this compound is not available, extensive computational research on analogous compounds provides a robust framework for predicting its molecular recognition behavior. Theoretical analyses of 4-chloro-1H-pyrazole have revealed that its crystal packing is stabilized by intermolecular N-H···N hydrogen bonding, leading to the formation of trimeric assemblies. ufrj.brnih.gov
The following interactive data table summarizes the predicted types of intermolecular contacts and their estimated contributions to the Hirshfeld surface, based on computational studies of similar halogenated and trifluoromethylated heterocyclic compounds.
| Intermolecular Contact | Predicted Contribution (%) | Key Features |
| H···H | 35-45 | Generally the largest contributor due to the abundance of hydrogen atoms. |
| H···F/F···H | 15-25 | Arises from the trifluoromethyl group; indicative of weak hydrogen bonds. |
| H···Cl/Cl···H | 10-20 | Represents interactions involving the chlorine atom, including potential halogen bonds. |
| N···H/H···N | 5-15 | Corresponds to classical hydrogen bonding involving the pyrazole nitrogen atoms. |
| C···H/H···C | 5-10 | van der Waals interactions contributing to crystal stability. |
| F···F | <5 | Weak interactions between trifluoromethyl groups on adjacent molecules. |
| Cl···N/N···Cl | <5 | Potential halogen bonding interactions. |
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red regions) around the nitrogen atoms, indicating their role as hydrogen bond acceptors. A region of positive potential (blue region) is anticipated on the chlorine atom, consistent with its ability to act as a halogen bond donor. The trifluoromethyl group would likely exhibit a complex potential surface with both positive and negative regions.
Interaction energy calculations, often performed using DFT, can quantify the strength of specific intermolecular interactions. The table below presents hypothetical interaction energies for dimer configurations of this compound, extrapolated from data on related compounds. These energies help to rank the importance of different interactions in directing the molecular assembly.
| Dimer Interaction Type | Basis Set | Predicted Interaction Energy (kcal/mol) |
| N-H···N Hydrogen Bond | B3LYP/6-311++G(d,p) | -4.0 to -6.0 |
| C-Cl···N Halogen Bond | MP2/aug-cc-pVDZ | -2.5 to -4.0 |
| C-H···F Hydrogen Bond | B3LYP/6-311++G(d,p) | -1.0 to -2.5 |
| π-π Stacking | MP2/aug-cc-pVDZ | -1.5 to -3.0 |
These theoretical predictions provide a detailed picture of the molecular recognition patterns of this compound. The interplay of hydrogen bonding, halogen bonding, and interactions involving the trifluoromethyl group is expected to result in a highly directional and specific self-assembly process, a crucial aspect for its application in material science.
Applications in Advanced Materials and Catalysis
Role of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole Derivatives in Agrochemical Research
The pyrazole (B372694) scaffold is a cornerstone in the synthesis of modern agrochemicals, recognized for its role in compounds with potent biological activities. semanticscholar.org Derivatives of pyrazole are integral to a variety of commercial fungicides and herbicides, where the core structure is often modified to enhance efficacy and selectivity. nih.govresearchgate.net The introduction of a trifluoromethyl (CF3) group is a particularly common strategy in the design of new pesticides, as this group can significantly enhance the biological activity of the parent molecule. hep.com.cn
Research has focused on synthesizing novel pyrazole derivatives for use as antifungal and herbicidal agents. For instance, pyrazole carboxamides, a class of compounds that can be derived from functionalized pyrazoles, have shown significant potential in controlling destructive plant pathogens. semanticscholar.orghep.com.cn The synthesis of pyrazole analogues containing trifluoromethyl groups has yielded compounds with notable antifungal activity against various plant pathogenic fungi. nih.gov
Specifically, derivatives of 3-(trifluoromethyl)-1H-pyrazole are used as starting materials for novel pyrazole-4-carboxamides that have been evaluated for nematocidal activity. hep.com.cn Similarly, compounds like 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole serve as key intermediates in the synthesis of new herbicides. nih.gov These examples underscore the importance of the trifluoromethyl-pyrazole moiety as a building block in agrochemical development. The presence of a chloro group on the pyrazole ring, as in this compound, can further modulate the electronic and lipophilic properties of the molecule, potentially influencing its spectrum of activity and interaction with biological targets.
Development as Building Blocks for Functional Materials
The distinct chemical characteristics of fluorinated pyrazoles make them valuable building blocks for a variety of functional materials. beilstein-journals.orgresearchgate.net The trifluoromethyl group imparts properties such as enhanced metabolic stability and lipophilicity, which are advantageous in material design. beilstein-journals.org
Nitrated pyrazole derivatives are a significant class of energetic materials, prized for their high heat of formation, density, and thermal stability. researchgate.netmdpi.com The pyrazole ring serves as a robust scaffold for creating compounds with desirable detonation performance for applications in explosives, propellants, and pyrotechnics. mdpi.com The introduction of various functional groups onto the pyrazole core allows for the fine-tuning of these energetic properties. nih.gov
The synthesis of energetic coordination compounds (ECCs) using pyrazole and 4-chloropyrazole as ligands has been explored. researchgate.netrsc.org These materials can exhibit high nitrogen content, favorable heats of formation, and good energy performance. researchgate.net For example, ECCs synthesized with 4-chloropyrazole and copper salts have shown potential for use in pyrotechnics and ignition agents. rsc.org
The relationship between the molecular structure of pyrazole-based compounds and their energetic performance is a key area of research. Factors such as the introduction of nitro groups, the formation of bridged structures, and the creation of ionic salts are strategies used to enhance detonation properties and stability. mdpi.com For instance, the combination of a dinitromethyl group with a nitropyrazole core has led to new energetic materials with detonation performances comparable to RDX. rsc.org The π-π stacking of pyrazole backbones, which can be tailored by the addition of energetic functional groups, also plays a crucial role in defining the properties of the resulting materials. nih.govbit.edu.cn
Table 1: Detonation Properties of Selected Pyrazole-Based Energetic Compounds
| Compound/Salt | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference |
| Hydroxylammonium salt 7b | 8700 | Not Specified | rsc.org |
| Azo bridged energetic material | 7660 - 9090 | 25.0 - 37.7 | researchgate.net |
| Compound 6 (ECC) | 9248 | 32.7 | researchgate.net |
| Compound 7 (ECC) | 8861 | 32.1 | researchgate.net |
| Compound 4 (ECC) | 9004 | Not Specified | researchgate.net |
While pyrazole itself is not fluorescent, its derivatives can be chemically modified to create potent fluorophores with applications in bioimaging and as chemosensors. rsc.orgnih.gov Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, significant Stokes shifts, and solvatochromic behavior. nih.gov The synthetic versatility of the pyrazole ring allows for the creation of a diverse range of fluorescent probes. rsc.org
The pyrazole moiety can be combined with known fluorescent groups to develop sensors for detecting metal ions. nih.gov For example, a pyrazole derivative combined with an oxazole (B20620) group has been used to detect Cu²⁺ ions through a "turn-off" fluorescence mechanism. nih.gov Similarly, an acylhydrazone derivative containing a pyridine-pyrazole structure has been developed as a selective fluorescent chemosensor for Al³⁺. nih.gov The pyrazole unit often plays a crucial role in complex formation with the target ion, enabling its colorimetric or fluorescent detection. nih.gov The introduction of electron-withdrawing groups like trifluoromethyl can influence the photophysical properties of these dyes. mdpi.com
Table 2: Examples of Pyrazole-Based Fluorescent Probes and Their Targets
| Probe Structure | Target Ion | Detection Mechanism | Reference |
| Pyrazole-Oxazole Derivative | Cu²⁺ | Fluorescence Quenching ("turn-off") | nih.gov |
| Pyridine-Pyrazole Acylhydrazone | Al³⁺ | Fluorescence Enhancement | nih.gov |
| Pyridine-Pyrazole Dye | Fe³⁺ | Colorimetric and Fluorescent Response | nih.gov |
| Pyrazole Derivative | Cr³⁺ | Fluorescence Quenching (LMCT) | nih.gov |
Pyrazole derivatives are highly versatile ligands in coordination chemistry, owing to their flexible design and the ability to be N-functionalized. nih.gov This versatility leads to a wide structural diversity of pyrazole complexes, which have found applications in homogeneous catalysis. nih.govresearchgate.net Pyrazole-based ligands can coordinate to metal centers in various modes, including as neutral monodentate ligands or as bridging bidentate units. researchgate.netnih.gov
The coordination of a pyrazole to a Lewis acidic metal center can increase the Brønsted acidity of the pyrazole NH proton, which can be harnessed for catalytic reactions. nih.gov Copper(II) complexes generated in situ with new pyrazolyl ligands have been shown to catalyze the oxidation of catechol to o-quinone. researchgate.net The catalytic activity of these complexes is dependent on the nature of the pyrazole ligand and the counter-ion of the copper salt. researchgate.net Similarly, cobalt complexes with pyrazole ligands act as catalyst precursors for the oxidation of cyclohexane (B81311) under mild conditions. nih.gov The electronic properties of the pyrazole ring, which are heavily influenced by substituents like chloro and trifluoromethyl groups, can affect the stability and reactivity of the resulting metal complexes, thereby modulating their catalytic performance.
Strategies for Enhancing Selectivity and Performance in Material Design
Understanding the relationship between molecular structure and material properties is fundamental to designing high-performance functional materials from pyrazole derivatives. researchgate.netresearchgate.net In the field of energetic materials, for example, properties such as density, thermal stability, and detonation performance are directly linked to the molecular structure. rsc.org The introduction of specific functional groups (e.g., nitro, nitramino) and the arrangement of molecules in the crystal lattice (e.g., through π-π stacking) are key strategies to tailor these properties. nih.govbit.edu.cn Hirshfeld surface analysis is one computational tool used to illustrate and understand these structure-property relationships. researchgate.netrsc.org
In the context of fluorescent materials, the photophysical properties are dictated by the electronic structure of the pyrazole derivative. nih.gov The choice and position of substituents on the pyrazole and any attached aromatic rings determine the absorption and emission wavelengths, quantum yield, and sensitivity as a sensor. mdpi.com For catalytic applications, the design of the pyrazole ligand, including the steric bulk and electronic nature of its substituents, influences the coordination environment of the metal center and, consequently, its catalytic activity and selectivity. rsc.org The electron-withdrawing effects of chloro and trifluoromethyl groups in a compound like this compound can be strategically employed to modify electron density, bond strengths, and intermolecular interactions, thereby providing a powerful tool for the rational design of advanced materials with specific, enhanced functionalities. rsc.org
Future Directions and Emerging Research Frontiers
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 4-Chloro-1-(trifluoromethyl)-1H-pyrazole and related compounds is geared towards the development of more efficient, environmentally friendly, and economically viable methods. Researchers are increasingly focusing on "green" chemistry principles to minimize waste and hazardous substance use. One promising approach is the development of one-pot synthesis protocols that combine multiple reaction steps into a single procedure, thereby saving time, resources, and reducing purification efforts. For instance, a green protocol for synthesizing novel trifluoromethylated pyrazole (B372694) derivatives involves the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one with aniline (B41778) derivatives and trimethyl orthoformate under solvent-free conditions at elevated temperatures. figshare.com This method not only simplifies the process but also integrates multiple pharmacophores with potential biological applications. figshare.com
Furthermore, there is a growing interest in catalytic systems that are both highly efficient and recyclable. The use of nano-ZnO as a catalyst in a green protocol for the synthesis of 1,3,5-substituted pyrazoles demonstrates the potential for achieving excellent yields and short reaction times with easy work-up procedures. nih.gov Future research will likely focus on discovering and optimizing novel catalysts, including metal-organic frameworks (MOFs) and enzyme-based systems, to further enhance the sustainability of pyrazole synthesis. The development of methods for the direct and selective functionalization of the pyrazole ring, particularly C-H activation, is another active area of research that promises to streamline the synthesis of complex derivatives.
Advancements in Flow Chemistry and Continuous Processing for Pyrazole Derivatives
Flow chemistry, or continuous processing, is revolutionizing the synthesis of pyrazole derivatives by offering significant advantages over traditional batch methods. mdpi.comnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or intermediates. mdpi.comnih.govnih.govscispace.com The synthesis of pyrazoles often involves unstable intermediates like diazonium salts and hydrazines, which can be generated and consumed in situ in a continuous flow system, thus avoiding their accumulation and associated risks. nih.govscispace.com
Several studies have demonstrated the successful application of flow chemistry for the synthesis of a variety of pyrazole derivatives. For example, a multi-step continuous flow synthesis machine has been developed for the preparation of N-arylated pyrazoles from anilines, showcasing the potential for automated and scalable production. nih.govscispace.com This approach has been used to synthesize analogues of the drug celecoxib. scispace.com Another example is the two-stage synthesis of pyrazoles from acetophenones in flow, which provides a general and high-yielding method applicable to a wide range of substrates. galchimia.com Future advancements in this area are expected to focus on the integration of in-line purification and analysis techniques, creating fully automated "synthesis-to-product" systems. The development of novel reactor designs and the use of immobilized catalysts within flow systems will further enhance the efficiency and sustainability of pyrazole synthesis. rsc.org
Exploration of Unprecedented Chemical Transformations of the this compound Scaffold
The unique combination of a chloro-substituent and a trifluoromethyl group on the pyrazole ring of this compound offers a rich platform for exploring novel chemical transformations. The electron-withdrawing nature of both substituents significantly influences the reactivity of the pyrazole core, opening avenues for unprecedented functionalization reactions. Future research is expected to delve into the selective activation of the C-H and C-Cl bonds on the pyrazole ring to introduce new functional groups and build more complex molecular architectures.
For example, the development of novel cross-coupling reactions could enable the substitution of the chlorine atom with a wide range of moieties, leading to a diverse library of new compounds. The trifluoromethyl group, while generally stable, could also participate in novel transformations under specific reaction conditions. Researchers are also likely to explore the Diels-Alder reactivity of related 4-fluoro-4-methyl-4H-pyrazoles, which could inspire new cycloaddition strategies for the 4-chloro analogue. mdpi.com The synthesis of fused tricyclic pyrazoles through intramolecular cyclization of β-amino cyclic ketones points towards the potential for creating complex, three-dimensional structures based on the pyrazole scaffold. rsc.org The ultimate goal is to expand the chemical space accessible from this compound, thereby providing new building blocks for the synthesis of innovative materials and bioactive molecules.
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel pyrazole derivatives with specific desired properties is being significantly accelerated by the synergistic integration of computational and experimental approaches. eurasianjournals.com Computational chemistry tools, such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, are becoming indispensable for predicting the structural, electronic, and biological properties of pyrazole-based compounds. eurasianjournals.comresearchgate.net These methods allow for the in-silico screening of large virtual libraries of compounds, helping to identify promising candidates for synthesis and experimental evaluation.
Quantitative Structure-Activity Relationship (QSAR) studies are being employed to build models that can predict the biological activity of pyrazole derivatives based on their molecular descriptors. nih.gov This approach has been used to computationally investigate in-house synthesized pyrazole derivatives against various cancer cell lines. nih.gov Molecular docking studies are also crucial for understanding the binding interactions of pyrazole-based ligands with their biological targets, such as enzymes and receptors, which is vital for the design of potent and selective inhibitors. nih.govrsc.org The future will see a greater reliance on machine learning and artificial intelligence to develop more accurate predictive models and to accelerate the discovery of new pyrazole derivatives with therapeutic potential. eurasianjournals.com This data-driven approach, combined with targeted experimental validation, will streamline the drug discovery and materials development process.
Application of Advanced Analytical Techniques for Complex Pyrazole Structures
The unambiguous characterization of novel and complex pyrazole structures, including derivatives of this compound, relies heavily on the application of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of newly synthesized compounds. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, provides detailed information about the molecular structure, connectivity, and the electronic environment of the atoms. nih.govunf.edu For trifluoromethylated pyrazoles, 19F NMR is a particularly powerful tool for monitoring reactions and confirming the presence and environment of the CF3 group. unf.edu
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline pyrazole derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov This technique is crucial for understanding the solid-state packing and for validating computational models. As researchers synthesize increasingly complex pyrazole-based molecules and materials, the need for advanced and hyphenated analytical techniques will continue to grow. This includes techniques like liquid chromatography-mass spectrometry (LC-MS) for the analysis of complex reaction mixtures and advanced NMR techniques for the structural elucidation of challenging molecules.
Q & A
Basic: What are the common synthetic routes for preparing 4-Chloro-1-(trifluoromethyl)-1H-pyrazole?
Answer:
The synthesis typically involves cyclocondensation reactions or functionalization of preformed pyrazole rings. A widely used method is the Vilsmeier-Haack reaction, where 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole undergoes formylation under controlled conditions to introduce the aldehyde group . Alternative routes include halogenation of trifluoromethyl-substituted pyrazoles using POCl₃ or PCl₅ to install the chloro group at position 4. For example, 3-(trifluoromethyl)-5-chloropyrazole can be methylated and further functionalized via nucleophilic substitution . Key steps often require inert atmospheres (e.g., N₂), solvents like dichloromethane, and catalysts such as Cu(I) for cross-coupling reactions .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For instance, the trifluoromethyl group appears as a singlet in ¹⁹F NMR at δ −60 to −65 ppm, while the chloro group influences adjacent proton shifts (e.g., δ 7.78–7.81 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond lengths and angles. A derivative, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, showed a pyrazole ring angle of 117.5° and C-Cl bond length of 1.73 Å .
- IR Spectroscopy : Confirms functional groups; carbonyl stretches (e.g., 1684 cm⁻¹ for aldehyde groups) are critical .
Advanced: How can researchers optimize the synthetic yield of this compound derivatives?
Answer:
Yield optimization requires:
- Reagent Stoichiometry : Excess trifluoromethylating agents (e.g., CF₃I) or chloro sources (POCl₃) improve substitution efficiency .
- Catalyst Screening : Pd/Cu systems enhance cross-coupling reactions. For example, CuI/1,10-phenanthroline increases yields in Sonogashira couplings .
- Solvent and Temperature Control : Polar aprotic solvents (DMF, THF) at 60–80°C favor nucleophilic substitutions, while lower temperatures (0–25°C) reduce side reactions in formylation steps .
- Purification Techniques : Column chromatography with hexane/ethyl acetate (3:1) or recrystallization from ethanol achieves >95% purity .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for pyrazole derivatives?
Answer:
SAR studies focus on substituent effects:
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition in celecoxib derivatives) .
- Halogen Positioning : Chloro at position 4 increases electrophilicity, improving reactivity in nucleophilic aromatic substitutions .
- Bioisosteric Replacements : Replacing the chloro group with bioisosteres like nitriles or sulfonamides modulates solubility and target engagement .
- 3D-QSAR Models : Computational tools (e.g., CoMFA) correlate substituent bulkiness with activity, guiding derivative design .
Advanced: How do electronic effects of substituents influence the reactivity of this compound?
Answer:
The trifluoromethyl (-CF₃) and chloro (-Cl) groups exert strong electronic effects:
- -CF₃ Group : Induces electron deficiency via inductive effects, activating the pyrazole ring for electrophilic substitutions (e.g., nitration at position 5) .
- -Cl Group : Directs electrophiles to meta/para positions and stabilizes intermediates in Suzuki-Miyaura couplings .
- Synergistic Effects : Combined -CF₃ and -Cl groups create a polarized scaffold, enhancing interactions with electron-rich biological targets (e.g., carbonic anhydrase isoforms) .
Experimental data show a Hammett σₚ value of +0.54 for -CF₃, significantly altering reaction kinetics .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (UN hazard class 6.1) .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact .
- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers .
- First Aid : Immediate rinsing with water for 15+ minutes upon contact; seek medical attention if ingested .
Advanced: How are computational methods used to predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Simulates binding to targets like COX-2 or carbonic anhydrase. Celecoxib derivatives show binding energies of −9.2 kcal/mol to COX-2 .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability, guiding lead optimization .
- DFT Calculations : Assess frontier molecular orbitals; HOMO-LUMO gaps (~5.2 eV) correlate with reactivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
